molecular formula C11H9ClO3 B8683041 3-(3-Chlorophenyl)glutaric anhydride

3-(3-Chlorophenyl)glutaric anhydride

Cat. No.: B8683041
M. Wt: 224.64 g/mol
InChI Key: GUKUBPWCSDXSRK-UHFFFAOYSA-N
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Description

3-(3-Chlorophenyl)glutaric anhydride is a substituted cyclic anhydride derived from glutaric acid, featuring a 3-chlorophenyl group attached to the glutaric backbone. This compound belongs to the class of aromatic-substituted anhydrides, which are widely utilized in organic synthesis for acylation reactions, polymer chemistry, and pharmaceutical intermediate preparation. The 3-chlorophenyl substituent likely enhances its electrophilicity and influences its reactivity in nucleophilic acyl substitution reactions, making it valuable for synthesizing modified polymers, prodrugs, or bioactive molecules .

Properties

Molecular Formula

C11H9ClO3

Molecular Weight

224.64 g/mol

IUPAC Name

4-(3-chlorophenyl)oxane-2,6-dione

InChI

InChI=1S/C11H9ClO3/c12-9-3-1-2-7(4-9)8-5-10(13)15-11(14)6-8/h1-4,8H,5-6H2

InChI Key

GUKUBPWCSDXSRK-UHFFFAOYSA-N

Canonical SMILES

C1C(CC(=O)OC1=O)C2=CC(=CC=C2)Cl

Origin of Product

United States

Comparison with Similar Compounds

Structural and Reactivity Comparisons

Glutaric anhydride derivatives, including 3-(3-chlorophenyl)glutaric anhydride, are compared below with structurally related anhydrides (succinic, maleic, phthalic, and adipic anhydrides) based on reactivity, applications, and biological interactions.

Property This compound Glutaric Anhydride Succinic Anhydride Phthalic Anhydride
Ring Size 5-membered 5-membered 5-membered 6-membered
Electrophilicity Enhanced (due to Cl substituent) Moderate Moderate High
Reactivity in Acylation High (Cl group activates carbonyl) Moderate Moderate High
Applications Polymer modifiers, drug intermediates Enzyme modification Polymer crosslinking Polyimide synthesis
Biological Activity Antimicrobial potential (inferred) Enzyme inhibition Low Low

Key Findings :

  • Reactivity : The 3-chlorophenyl group in this compound increases its electrophilicity compared to unsubstituted glutaric anhydride, facilitating faster acylation of amines or alcohols . Phthalic anhydride, with its aromatic ring, exhibits even higher reactivity due to conjugation effects .
  • Biological Interactions : Glutaric anhydride derivatives modify lysine residues in proteins, as shown in studies comparing glutaric anhydride and glutaryl-CoA. The latter forms glutaric anhydride as an intermediate, but higher concentrations of glutaryl-CoA are required for equivalent modification efficiency .
  • Polymer Applications : Glutaric anhydride derivatives (e.g., 3-isobutylglutaric anhydride) are used to synthesize polyimides and vitrimers. Succinic anhydride-based vitrimers exhibit similar topological rearrangement but lower thermal stability compared to glutaric analogs .
Physicochemical Properties
  • Solubility : The 3-chlorophenyl group reduces water solubility compared to unsubstituted glutaric anhydride but improves compatibility with hydrophobic polymers .
  • Thermal Stability : Glutaric anhydride-based polymers (e.g., polyimides) exhibit higher thermal stability than succinic anhydride analogs due to increased chain flexibility .
Contradictions and Limitations
  • While glutaric anhydride is effective in enzyme modification, its efficiency is concentration-dependent. For example, 0.16 mM glutaric anhydride modifies fewer lysine residues than 0.5 mM glutaryl-CoA, highlighting the need for optimized reaction conditions .
  • Maleic anhydride, despite structural similarity, is less stable in aqueous media due to its conjugated double bond, limiting its use in biological systems compared to glutaric anhydride .

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